

3-Amino-1-methylpiperidin-2-one hydrochloride chemical properties

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Compound of Interest

Compound Name: 3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1376424

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An In-depth Technical Guide to **3-Amino-1-methylpiperidin-2-one Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **3-Amino-1-methylpiperidin-2-one hydrochloride**, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, common synthetic pathways, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications, particularly its role as a key intermediate in the development of novel therapeutics such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.

Introduction and Significance

3-Amino-1-methylpiperidin-2-one hydrochloride is a derivative of the piperidone scaffold, a privileged structure in drug discovery due to its favorable pharmacokinetic properties and synthetic tractability. The presence of a primary amine at the 3-position and a methyl group on the lactam nitrogen provides specific steric and electronic features that are crucial for molecular recognition in various biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for laboratory use.

The principal significance of this compound lies in its application as a key structural intermediate. Notably, the chiral variants of 3-aminopiperidin-2-one are instrumental in synthesizing potent and orally bioavailable CGRP receptor antagonists, a class of drugs developed for the treatment of migraines.^[1] Understanding the fundamental properties and behaviors of this molecule is therefore essential for optimizing synthetic routes and ensuring the quality of downstream active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The identity and core properties of **3-Amino-1-methylpiperidin-2-one hydrochloride** are foundational to its application. The molecule consists of a six-membered piperidin-2-one ring, N-methylated at position 1, with an amino group at the chiral center of position 3.

Figure 1: Chemical Structure of **3-Amino-1-methylpiperidin-2-one Hydrochloride**.

The key physicochemical data for the (R)-enantiomer, which is often used in pharmaceutical synthesis, are summarized below.

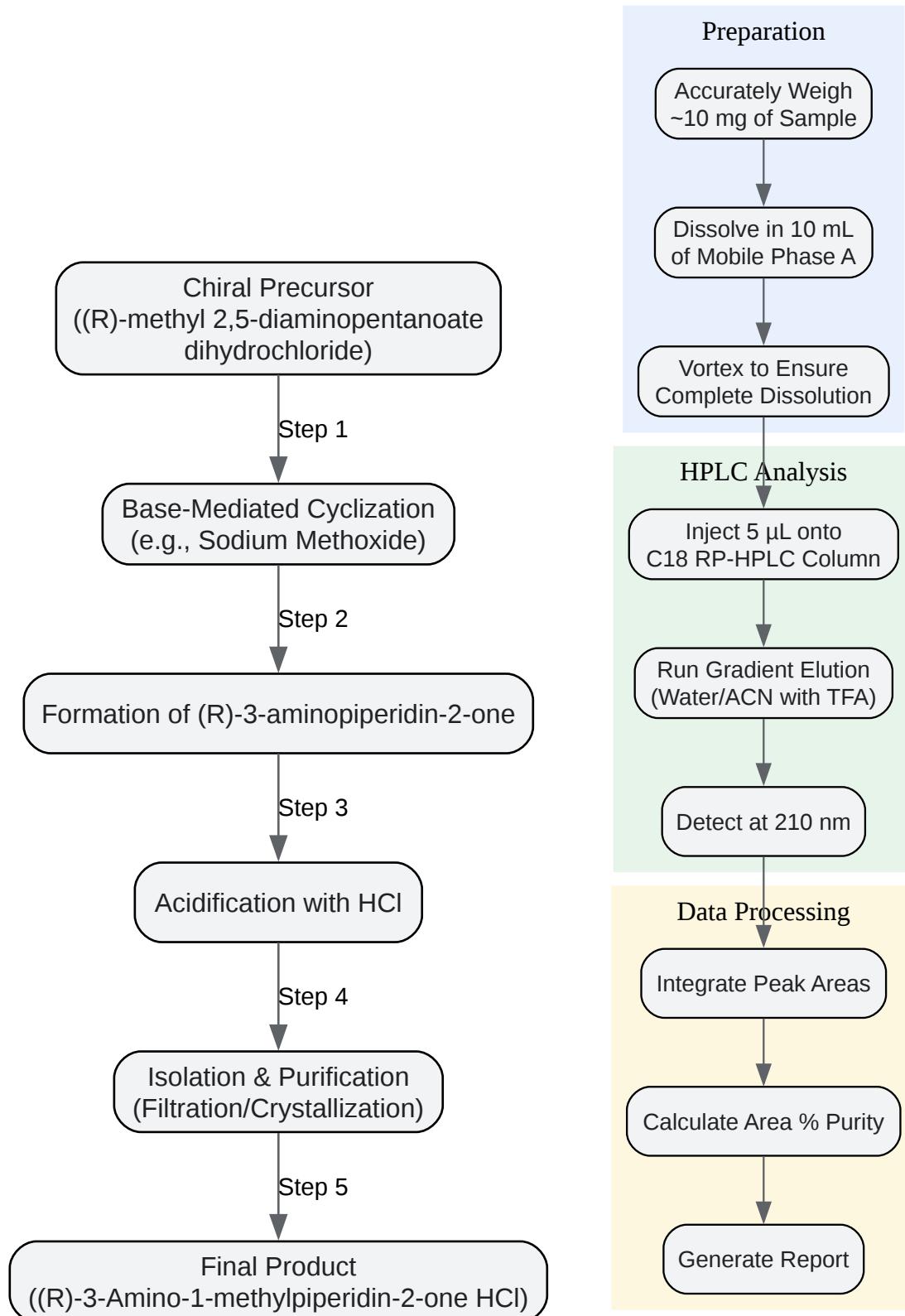
Property	Value	References
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[2][3][4]
Molecular Weight	164.63 g/mol	[2][3][4]
CAS Number	1951424-91-1 ((R)-enantiomer)	[2][3][4]
956109-56-1 ((S)-enantiomer)	[5]	
1422130-18-4 (racemate)	[6]	
Appearance	Solid, white to off-white crystalline powder	[2][7]
Purity	Typically ≥95% - ≥97%	[2][4]
Solubility	Soluble in water and other polar solvents.	[7]
Storage Conditions	Store in a cool, dry place. Sealed in dry, 2-8°C is recommended for long-term stability.[4] For lyophilized powder, storage at -20°C to -80°C is also suggested.[5][8]	
Stability	Stable under recommended storage conditions. Hygroscopic; moisture should be avoided.[9][10]	

Synthesis and Manufacturing Overview

The synthesis of chiral **3-Amino-1-methylpiperidin-2-one hydrochloride** often starts from chiral precursors to establish the stereocenter at the C3 position. One notable method involves the cyclization of a diamino-pentanoate derivative.[11]

A generalized synthetic workflow is outlined below. The causality behind this pathway is the strategic use of a chiral pool starting material, such as a derivative of ornithine or glutamic acid,

which already contains the required stereochemistry. Subsequent chemical transformations build the piperidone ring and install the N-methyl group.



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